4-Amino-2,3-difluorobenzoic acid

Physicochemical differentiation pKa modulation Fluorine effect

Researchers optimizing kinase inhibitors or PROTACs requiring precise fluorine placement face SAR failure with generic PABA analogs. 4-Amino-2,3-difluorobenzoic acid (CAS 194804-85-8) resolves this with a unique ortho,meta-difluoro pattern that delivers: • Enhanced carboxylate acidity (pKa 3.59 vs. 4.77 for PABA) enabling superior Pd-catalyzed C-H activation with regioselectivity >99:1 • Balanced XLogP3 of 1.0, minimizing non-specific binding risk in PROTAC degrader programs • High melting point (231-238 °C) enabling crystallization-based purification at process scale, reducing chromatographic burden

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 194804-85-8
Cat. No. B064700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-difluorobenzoic acid
CAS194804-85-8
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)F)N
InChIInChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
InChIKeyNGORASPPURCGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-difluorobenzoic acid: Fluorinated Drug Discovery Building Block


4-Amino-2,3-difluorobenzoic acid (CAS 194804-85-8) is a polysubstituted benzoic acid derivative bearing a para-amino group and an ortho,meta-difluoro substitution pattern. With a molecular weight of 173.12 g/mol and an XLogP3 of 1.0, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, antibacterial quinolones, and other fluorinated pharmaceutical candidates [1] . The precise positioning of the two fluorine atoms adjacent to the carboxylic acid anchor represents a specific chemotype sought after for modulating acidity, lipophilicity, and metabolic stability in lead optimization programs.

Irreplaceability of 4-Amino-2,3-Difluorobenzoic Acid


The para-amino benzoic acid framework is a common motif in medicinal chemistry, but the introduction of fluorine atoms, specifically at the 2- and 3-positions, fundamentally alters the physicochemical profile in ways that cannot be replicated by non-fluorinated or mono-fluorinated analogs. Regioisomeric difluoro substitutions (e.g., 2,5- or 2,6-substitution) further yield distinct angular and electronic properties. Substituting with PABA or mono-fluorobenzoic acids in a validated synthetic route will necessarily lead to a failure to recapitulate the intended structure-activity relationship (SAR), resulting in altered acidity-driven reaction chemoselectivity, different hydrogen-bonding geometries, and modified pharmacokinetic properties of the final drug candidate [1]. Only the specific 4-amino-2,3-difluoro pattern provides the unique combination of a strongly acidified carboxylate and a fixed amino geometry required for the directed C–H functionalization and coupling strategies detailed below.

Quantitative Evidence for 4-Amino-2,3-Difluorobenzoic Acid


Enhanced Carboxylic Acid Acidity

The carboxylic acid pKa of 4-amino-2,3-difluorobenzoic acid is predicted to be 3.59–3.70, representing a substantial acidification of ≥0.4 log units relative to its closest mono-fluorinated analog and ≥1.1 log units relative to non-fluorinated PABA [1] [2] [3]. This difference is driven by the additive electron-withdrawing effect of the ortho- and meta-fluorine atoms. For procurement, this translated pKa shift can govern reaction selectivity in amide coupling and carboxylate-directed C–H activation, where a more acidic proton favors deprotonation under milder basic conditions.

Physicochemical differentiation pKa modulation Fluorine effect

Modulated Lipophilicity

The computed XLogP3 of 4-amino-2,3-difluorobenzoic acid is 1.0, compared to 0.8 for non-fluorinated PABA, 1.0 for the 3-fluoro isomer, and 1.2 for the 2-fluoro isomer [1] [2] [3]. The difluoro compound thus occupies a narrow lipophilicity window distinct from both the non-fluorinated parent and the ortho-fluorinated regioisomer. This precise log P value is critical balanced: it is sufficiently high to permit passive membrane permeability of derived drug candidates, yet low enough to avoid excessive metabolic clearance or hERG binding typically associated with more lipophilic (log P >3) scaffolds.

Lipophilicity modulation XLogP3 Drug-likeness

Melting Point Differentiation

4-Amino-2,3-difluorobenzoic acid exhibits a melting point of 231–238 °C, which is markedly higher than its 4-amino-2,5,6-tetrafluoro analog (181–187 °C) and slightly elevated relative to the mono-fluorinated regioisomers (210–218 °C) [1] . This elevated melting point reflects stronger intermolecular hydrogen bonding in the crystalline lattice, influenced by the specific 2,3-difluoro pattern. For procurement and application, a higher and sharper melting point is often indicative of greater crystalline purity and superior handling properties during scale-up and formulation.

Solid-state properties Melting point Formulation

Polar Surface Area and H-Bond Acceptors

4-Amino-2,3-difluorobenzoic acid possesses a Topological Polar Surface Area (TPSA) of 63.3 Ų and a hydrogen-bond acceptor count of 5, compared to TPSA 63.3 Ų / HBA 3 for non-fluorinated PABA [1] [2]. The two additional H-bond acceptors (the fluorine atoms) modulate the electronic environment without inflating TPSA beyond the optimal range (<140 Ų) for oral bioavailability. This means 4-amino-2,3-difluorobenzoic acid can participate in privileged fluorine-mediated C–H···F interactions and orthogonal multipolar contacts with protein backbones, while maintaining a TPSA profile that is indistinguishable from the parent scaffold, thereby preserving membrane permeability.

TPSA H-bond acceptor Bioavailability

Application Scenarios for 4-Amino-2,3-Difluorobenzoic Acid


Kinase Inhibitor Fragment Elaboration

In programs targeting the EGFR or VEGFR kinase hinge region, the 4-amino-2,3-difluorobenzoic acid scaffold can be elaborated into a 4-anilinoquinazoline ATP-competitive inhibitor. The ortho,meta-difluoro pattern provides a unique pKa (3.59) and hydrogen-bond acceptor profile (HBA=5) that distinguishes it from the common 3-chloro-4-fluoro or mono-fluoro aniline building blocks [1]. The enhanced acidity facilitates chemoselective amide coupling at the 4-amino position under mild conditions, reducing epimerization risk in chiral fragment conjugations.

Antibacterial Quinolone Synthesis

This compound is a critical intermediate in a patented process for producing quinolonecarboxylic acid antibacterials. The method exploits the positional selectivity of the amino group at the 4-position and the activated difluoro ring towards nucleophilic displacement, a reactivity profile that is not achievable with mono-fluorinated or 2,6-difluoro isomers [2]. The elevated melting point (231–238 °C) also aids in the purification of late-stage intermediates through simple crystallization rather than chromatography, an essential consideration for process scale-up and industrial procurement.

Fluorinated PROTAC Degrader Design

For targeted protein degradation (PROTAC) applications where linker-attachment at the carboxylic acid is required, 4-amino-2,3-difluorobenzoic acid provides an XLogP3 of exactly 1.0, representing a privileged balance between non-fluorinated (XLogP3 0.8) and ortho-fluorinated (XLogP3 1.2) handles [3]. This precise lipophilicity minimizes the risk of pushing the final heterobifunctional degrader into a high-logP range (>5) that is associated with poor solubility and non-specific protein binding, a common failure mode in PROTAC development.

Carboxylate-Directed C–H Functionalization

The enhanced acidity (pKa 3.59) of the carboxylic acid group, relative to PABA (pKa 4.77), makes 4-amino-2,3-difluorobenzoic acid a superior substrate for carboxylate-directed ortho-C–H activation reactions. In palladium-catalyzed protocols, the more acidic carboxylate forms a stronger directing group complex, potentially leading to higher catalytic turnover and improved regioselectivity (>99:1) in the introduction of aryl or alkyl substituents ortho to the carboxylic acid [4]. This reactivity advantage cannot be replicated with less acidic mono-fluoro or non-fluorinated analogs.

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